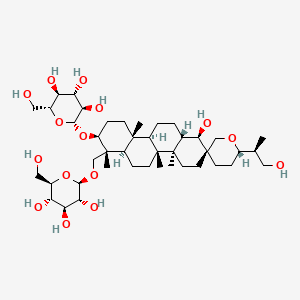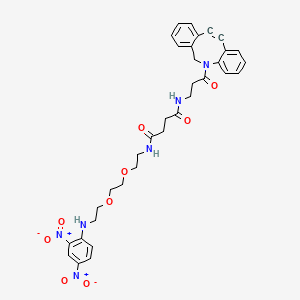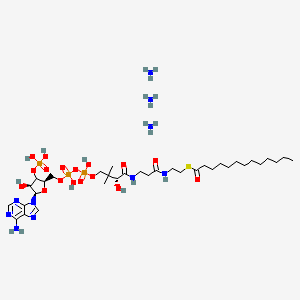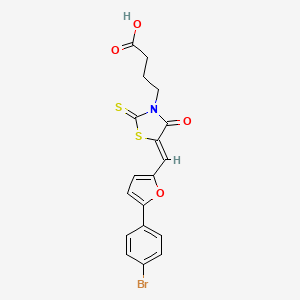
Ask1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ask1-IN-4 is a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 plays a crucial role in mediating cellular responses to oxidative stress, endoplasmic reticulum stress, and calcium influx. By inhibiting ASK1, this compound can modulate various cellular processes, making it a promising therapeutic candidate for treating diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer .
Preparation Methods
The synthesis of Ask1-IN-4 involves several key steps. One reported method includes the preparation of 5-(4-cyclopropyl-1H-imidazole-1-yl)-2-fluoro-4-methylbenzoic acid through a series of reactions, including cyanidation, substitution, cyclization, elimination, and hydrolysis . The final product is obtained by reacting this intermediate with a triazole derivative via amidation. The overall yield of this process is approximately 45.8%, with a purity of 99.3% .
Chemical Reactions Analysis
Ask1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .
Scientific Research Applications
Ask1-IN-4 has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a tool compound to study the inhibition of ASK1 and its downstream signaling pathways. In biology and medicine, this compound has shown promise in treating neurodegenerative disorders, cardiovascular diseases, and cancer by modulating cellular stress responses and reducing inflammation .
Mechanism of Action
Ask1-IN-4 exerts its effects by binding to the ATP-binding site of ASK1, thereby inhibiting its kinase activity . This inhibition prevents the activation of downstream signaling components, such as c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs), which are involved in cellular stress responses . By blocking these pathways, this compound can reduce cell death, inflammation, and fibrosis in various tissues .
Comparison with Similar Compounds
Ask1-IN-4 is unique among ASK1 inhibitors due to its high potency and selectivity. Similar compounds include GS-4997 (Selonsertib), which also targets ASK1 but has different chemical properties and therapeutic applications . Other ASK1 inhibitors, such as compounds from different chemotypes, have been studied for their ability to bind to the ASK1 ATP-binding site and inhibit its activity . this compound stands out for its effectiveness in modulating ASK1-mediated cellular responses and its potential for treating a wide range of diseases .
Properties
Molecular Formula |
C18H14BrNO4S2 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-[(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C18H14BrNO4S2/c19-12-5-3-11(4-6-12)14-8-7-13(24-14)10-15-17(23)20(18(25)26-15)9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,21,22)/b15-10- |
InChI Key |
VOZLCCPWWFCIQS-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


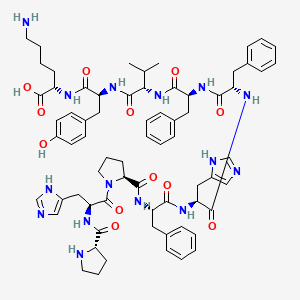
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)
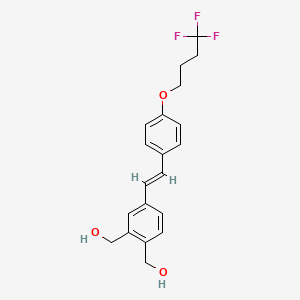
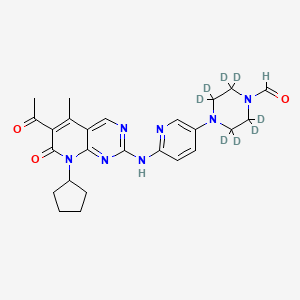
![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
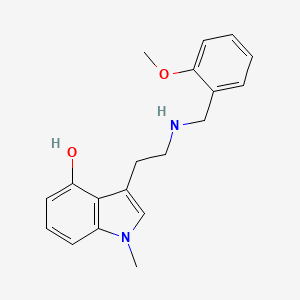

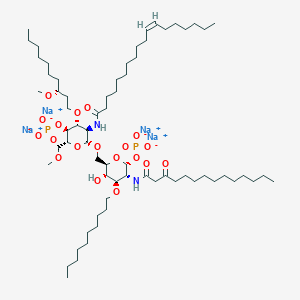
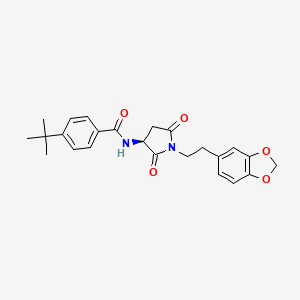
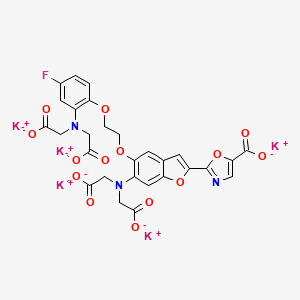
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
